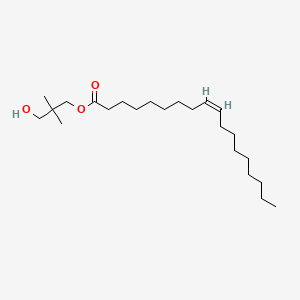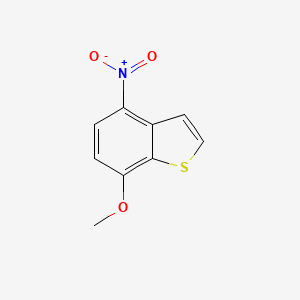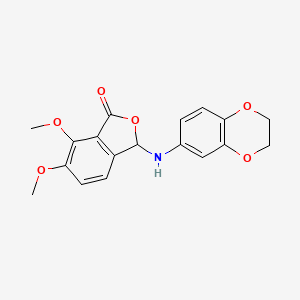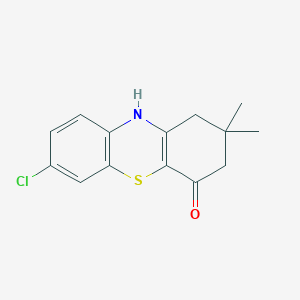
9-Octadecenoic acid (9Z)-, ester with 2,2-dimethyl-1,3-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Octadecenoic acid (9Z)-, ester with 2,2-dimethyl-1,3-propanediol is a chemical compound that belongs to the class of fatty acid esters. This compound is formed by the esterification of 9-octadecenoic acid (commonly known as oleic acid) with 2,2-dimethyl-1,3-propanediol. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-octadecenoic acid (9Z)-, ester with 2,2-dimethyl-1,3-propanediol typically involves the esterification reaction between 9-octadecenoic acid and 2,2-dimethyl-1,3-propanediol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion. The product is then purified by distillation or recrystallization to obtain the desired ester in high purity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of solid acid catalysts in industrial processes can also enhance the efficiency of the esterification reaction.
化学反応の分析
Types of Reactions
9-Octadecenoic acid (9Z)-, ester with 2,2-dimethyl-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding epoxides or hydroxylated products.
Reduction: Reduction reactions can convert the ester into alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Alcohols, alkanes.
Substitution: Amides, thioesters.
科学的研究の応用
9-Octadecenoic acid (9Z)-, ester with 2,2-dimethyl-1,3-propanediol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers due to its favorable physical properties.
作用機序
The mechanism by which 9-octadecenoic acid (9Z)-, ester with 2,2-dimethyl-1,3-propanediol exerts its effects depends on its specific application. In biological systems, it may interact with lipid membranes, influencing membrane fluidity and permeability. In chemical reactions, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further reactions.
類似化合物との比較
Similar Compounds
9-Octadecenoic acid, ester with glycerol: Another ester of 9-octadecenoic acid, commonly found in natural fats and oils.
9-Octadecenoic acid, ester with methanol: A simpler ester of 9-octadecenoic acid, used in biodiesel production.
9-Octadecenoic acid, ester with ethylene glycol: An ester with similar applications in the production of lubricants and surfactants.
Uniqueness
9-Octadecenoic acid (9Z)-, ester with 2,2-dimethyl-1,3-propanediol is unique due to the presence of the 2,2-dimethyl-1,3-propanediol moiety, which imparts distinct physical and chemical properties. This compound exhibits higher thermal stability and lower volatility compared to other esters of 9-octadecenoic acid, making it suitable for high-temperature applications.
特性
CAS番号 |
67989-24-6 |
|---|---|
分子式 |
C23H44O3 |
分子量 |
368.6 g/mol |
IUPAC名 |
(3-hydroxy-2,2-dimethylpropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C23H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)26-21-23(2,3)20-24/h11-12,24H,4-10,13-21H2,1-3H3/b12-11- |
InChIキー |
VVEKMBGQZPFARL-QXMHVHEDSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)(C)CO |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)(C)CO |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,2'-Bithiophene]-3,3'-dicarbaldehyde](/img/structure/B14149876.png)
![3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14149878.png)






![6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14149917.png)
![(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B14149924.png)


![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B14149944.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N'-propan-2-ylmethanimidamide](/img/structure/B14149950.png)
